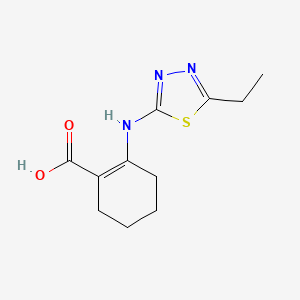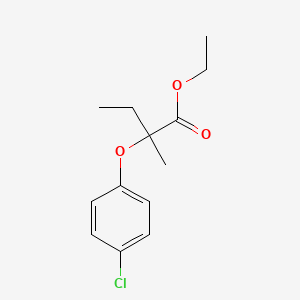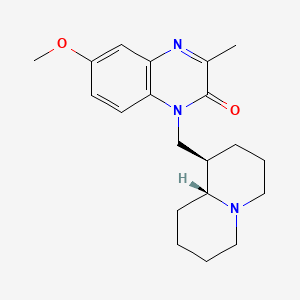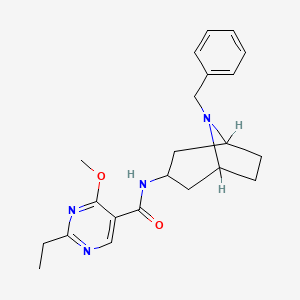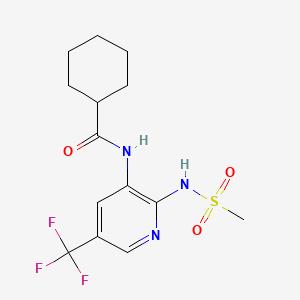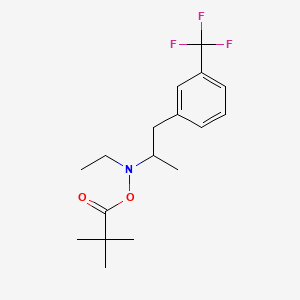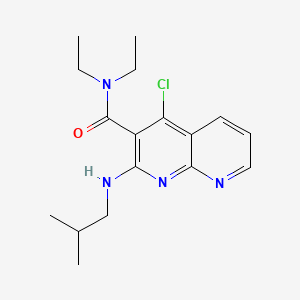
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For the specific compound , the synthetic route may involve the following steps:
Formation of the 1,8-naphthyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.
Introduction of the carboxamide group: This step involves the reaction of the 1,8-naphthyridine core with a carboxylic acid derivative under suitable conditions.
N,N-diethylation and 2-methylpropylamination: These steps involve the reaction of the intermediate compound with diethylamine and 2-methylpropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted 1,8-naphthyridine derivatives .
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA breaks and apoptosis in cancer cells . Additionally, the compound may modulate the activity of pro-inflammatory cytokines, contributing to its immunomodulatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Gemifloxacin: A 1,8-naphthyridine derivative used as an antibiotic for bacterial infections.
SNS-595: A 1,8-naphthyridine derivative in clinical trials for cancer chemotherapy.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chloro, N,N-diethyl, and 2-methylpropylamino groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry .
Propiedades
Número CAS |
156991-95-6 |
|---|---|
Fórmula molecular |
C17H23ClN4O |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
4-chloro-N,N-diethyl-2-(2-methylpropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H23ClN4O/c1-5-22(6-2)17(23)13-14(18)12-8-7-9-19-15(12)21-16(13)20-10-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,21) |
Clave InChI |
UCOVYGNIMSRXNQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


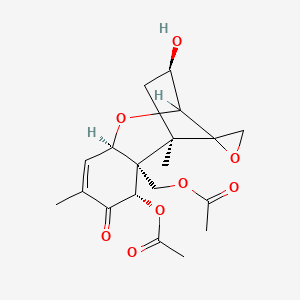
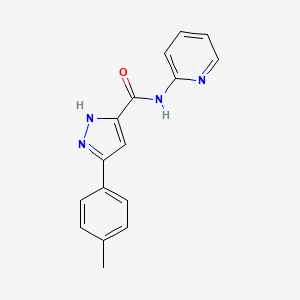

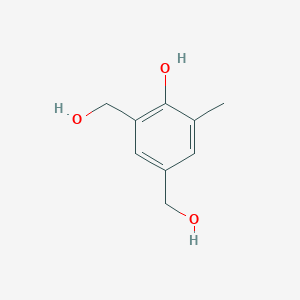
![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)
